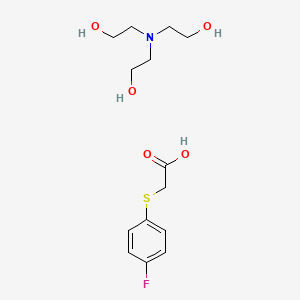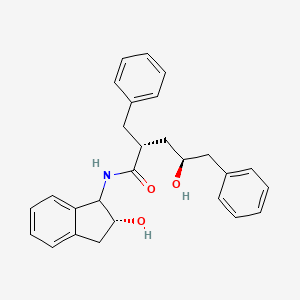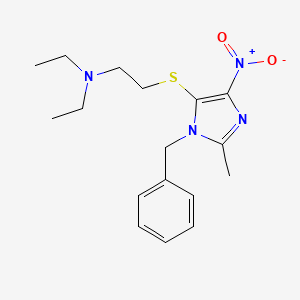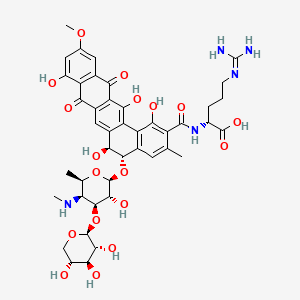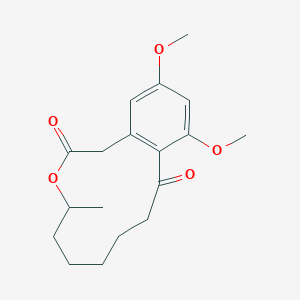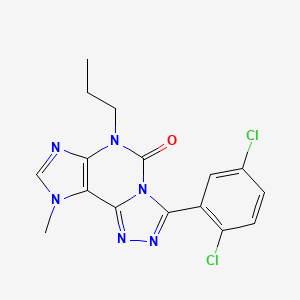
2''-N-Formimidoylistamycin A disulfate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’'-N-Formimidoylistamycin A disulfate trihydrate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of the formimidoylistamycin family, which is characterized by the presence of formimidoyl groups and disulfate linkages. It is often studied for its potential biological activities and its role in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’'-N-Formimidoylistamycin A disulfate trihydrate typically involves multiple steps, starting from basic organic molecules. The process includes the introduction of formimidoyl groups and the formation of disulfate linkages. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 2’'-N-Formimidoylistamycin A disulfate trihydrate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2’'-N-Formimidoylistamycin A disulfate trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its chemical properties.
Substitution: The formimidoyl and disulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2’'-N-Formimidoylistamycin A disulfate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of formimidoyl and disulfate groups.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical and pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2’'-N-Formimidoylistamycin A disulfate trihydrate involves its interaction with specific molecular targets and pathways. The formimidoyl groups and disulfate linkages may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’'-N-Formimidoylistamycin B disulfate tetrahydrate: Another member of the formimidoylistamycin family with similar chemical properties but different hydration states.
Formimidoylistamycin derivatives: Various derivatives with modifications to the formimidoyl or disulfate groups.
Uniqueness
2’'-N-Formimidoylistamycin A disulfate trihydrate is unique due to its specific chemical structure, which includes the trihydrate form. This hydration state can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
81202-84-8 |
|---|---|
Molekularformel |
C18H40N6O13S2 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C18H36N6O5.2H2O4S/c1-22-7-10-4-5-11(20)18(28-10)29-17-12(21)6-13(27-3)15(16(17)26)24(2)14(25)8-23-9-19;2*1-5(2,3)4/h9-13,15-18,22,26H,4-8,20-21H2,1-3H3,(H2,19,23);2*(H2,1,2,3,4) |
InChI-Schlüssel |
MBVIHFAPAWIFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
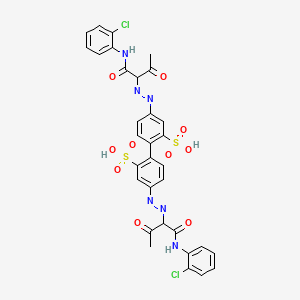
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)


